2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Description
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is a synthetic oxolane (tetrahydrofuran) derivative characterized by a hydroxymethyl group at position 2 and a 4-nitrophenoxy substituent at position 5. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis typically begins with a protected sugar derivative, such as 1,2-O-isopropylidene-α-D-ribofuranose, to preserve stereochemistry.
Reaction Scheme :
$$
\text{1,2-O-Isopropylidene-α-D-ribofuranose} \xrightarrow[\text{HCl (cat.)}]{\text{Acetic Anhydride}} \text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose}
$$
Conditions :
| Parameter | Value |
|---|---|
| Starting Material | 1,2-O-isopropylidene-α-D-ribofuranose (10 g) |
| Acetic Anhydride | 15 mL |
| Catalyst | HCl (0.1 mL) |
Introduction of 4-Nitrophenoxy Group
The protected ribofuranose undergoes nucleophilic substitution at C5 using 4-nitrophenol under Mitsunobu conditions or via a tosylate intermediate.
Method A (Mitsunobu Reaction) :
$$
\text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose} + \text{4-Nitrophenol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{5-O-(4-Nitrophenyl)-derivative}
$$
Conditions :
Method B (Tosylation/Substitution) :
1. Tosylation :
$$
\text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose} \xrightarrow[\text{TsCl, Et}_3\text{N}]{\text{DCM}} \text{5-O-Tosylate}
$$
- Yield: 85%
- Substitution :
$$
\text{5-O-Tosylate} + \text{4-Nitrophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{5-O-(4-Nitrophenyl)-derivative}
$$
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | RT | 80°C |
| Reaction Time | 24 hr | 12 hr |
Deprotection and Cyclization
Removal of acetyl and isopropylidene groups under acidic or basic conditions yields the free diol, followed by spontaneous cyclization to form the oxolane ring.
Reaction :
$$
\text{5-O-(4-Nitrophenyl)-derivative} \xrightarrow[\text{MeOH, HCl}]{\Delta} \text{(2R,3R,5R)-2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol}
$$
Conditions :
| Parameter | Value |
|---|---|
| HCl Concentration | 1M in MeOH |
| Temperature | Reflux (65°C) |
| Purification | Crystallization (EtOAc/Hexane) |
Alternative Routes and Modifications
Enzymatic Glycosylation
Recent studies explore enzymatic methods using glycosyltransferases to attach 4-nitrophenol to ribose derivatives, though yields remain lower (50–60%).
Solid-Phase Synthesis
Immobilized ribofuranose on resin enables iterative deprotection/substitution, achieving 65% overall yield but requiring specialized equipment.
Analytical Data and Characterization
Spectroscopic Confirmation
Chiral HPLC Analysis
Industrial-Scale Production Insights
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance efficiency:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 70–88% | 82–90% |
| Cost per Gram | \$120 | \$18 |
Recent Advances and Patents
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13NO7
- Molecular Weight : 271.22 g/mol
- CAS Number : 6892-58-6
The compound's structure includes an oxolane ring, which contributes to its chemical reactivity and biological interactions. The presence of the nitrophenoxy group is particularly noteworthy as it can influence the compound's electron-withdrawing properties, making it a candidate for various applications in drug design and synthesis.
Medicinal Chemistry
Potential Pharmacological Properties
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms of action for 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol are still under investigation, but its structural features suggest potential therapeutic applications.
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Understanding these interactions is crucial for determining its therapeutic potential and safety profile. Investigations into its pharmacokinetics and pharmacodynamics are necessary to elucidate its effectiveness as a drug candidate.
Materials Science
Polymeric Applications
Due to its reactive functional groups, 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can be utilized in the synthesis of novel polymers or copolymers. These materials may possess enhanced mechanical properties or tailored functionalities suitable for specific applications in coatings, adhesives, or biomedical devices.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Nucleophilic Substitution Reactions : These reactions allow for the introduction of the hydroxymethyl and nitrophenoxy groups.
- Oxidation and Reduction Steps : These steps are essential in modifying the functional groups to achieve desired reactivities or properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the oxolane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Features
The 4-nitrophenoxy group distinguishes the target compound from analogs with purine bases (e.g., adenosine derivatives) or other substituents. Key comparisons include:
Table 1: Substituent Effects and Physical Properties
Key Observations :
- The nitrophenoxy group likely increases polarity and melting point compared to alkylated purines (e.g., Compound 7).
- Simple nitrophenoxy ethers () exhibit moderate melting points (~57°C), suggesting similar trends for the target compound.
Enzyme Inhibition and Antiviral Potential
- Adenosine Analogs: Compounds like Vidarabine () and 8-Bromoadenosine () inhibit viral replication via incorporation into nucleic acids. The target compound’s nitrophenoxy group may alter binding to enzymes like PRMT5 (), where sulfanylmethyl substituents in TOP1/TOP2 enhance binding affinity.
- Antibiofilm Activity : highlights oxolane derivatives with chromenyl groups as antibiofilm agents. The nitro group’s redox activity could enable similar applications via reactive oxygen species (ROS) generation.
Pharmacokinetic Implications
- Lipophilicity : The nitro group may reduce solubility compared to hydroxylated analogs (e.g., Compound 8 in ). However, it could improve membrane permeability, akin to brominated nucleosides ().
- Prodrug Potential: Nitro groups are often reduced in hypoxic environments (e.g., tumors), suggesting the target compound might act as a hypoxia-activated prodrug.
Biological Activity
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol, also known as 4-Nitrophenyl-Ara, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- IUPAC Name : (2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
- Molecular Formula : C₁₁H₁₃N₁O₇
- Molecular Weight : 271.23 g/mol
- CAS Number : Not available
- Structure : The chemical structure includes a nitrophenyl group which is significant for its biological activity.
Antimicrobial Properties
Research indicates that 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exhibits notable antimicrobial activity. In studies conducted on various pathogens, the compound demonstrated effectiveness against bacterial strains, particularly Gram-positive bacteria. The presence of the nitrophenyl group is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that treatment with the compound led to increased apoptosis rates in MCF cell lines. The IC50 values for cytotoxicity were recorded at approximately 25.72 ± 3.95 μM, suggesting moderate potency against tumor cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF | 25.72 ± 3.95 | Induces apoptosis |
The mechanism by which 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways in both microbial and human cells. For example, it has been implicated in the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer potential of this compound on various cancer cell lines. It was found to significantly inhibit tumor growth in vivo models and showed promise as a lead compound for further development in cancer therapeutics . -
Antimicrobial Efficacy :
In a comparative analysis of several compounds with similar structures, 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing the compound's antimicrobial properties .
Toxicological Profile
Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain toxicity risks. The acute toxicity levels were measured with an LD50 indicating moderate toxicity in rodent models . Further studies are needed to evaluate chronic exposure effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
